REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][CH2:5][S:6]([NH:9][CH3:10])(=[O:8])=[O:7].[I-].[Na+].[C-:13]#[N:14].[Na+]>CN(C=O)C>[C:13]([CH2:2][CH2:3][CH2:4][CH2:5][S:6]([NH:9][CH3:10])(=[O:8])=[O:7])#[N:14] |f:1.2,3.4|
|
Name
|
4-chloro-N-methylbutane-1-sulfonamide
|
Quantity
|
86.7 mmol
|
Type
|
reactant
|
Smiles
|
ClCCCCS(=O)(=O)NC
|
Name
|
|
Quantity
|
95.4 mmol
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
191 mmol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered off
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with AcOEt/water
|
Type
|
CONCENTRATION
|
Details
|
The crude product was concentrated
|
Type
|
CUSTOM
|
Details
|
was used without further purification in the next step (Examples 10 and 20)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(#N)CCCCS(=O)(=O)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |